Product packaging for Flusulfamide(Cat. No.:CAS No. 106917-52-6)

Flusulfamide

Cat. No.: B009513
CAS No.: 106917-52-6
M. Wt: 415.2 g/mol
InChI Key: GNVDAZSPJWCIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flusulfamide ( 106917-52-6) is a synthetic sulfonanilide fungicide provided as a high-purity reference standard for agricultural and plant pathology research. Its primary research value lies in the study of soil-borne diseases, specifically as a soil treatment for controlling clubroot in Brassica crops (e.g., cabbage, broccoli) caused by Plasmodiophora brassicae , and for managing powdery scab in potatoes . The compound's specific and valuable mechanism of action involves the direct inhibition of the germination of resting spores. Recent research indicates that this compound acts fungistatically by adsorbing onto the spore cell walls of P. brassicae and suppressing primary zoosporogenesis. Evidence suggests it may inhibit germination by causing the aberrant folding of proteins critical to this process, linked to the unusual accumulation of immunophilin PbCYP3 protein within treated spores . This makes it a compelling compound for investigating novel pathogen control strategies. This compound is characterized by its low aqueous solubility and a moderate octanol-water partition coefficient (Log P ~2.8) . It is stable in water at pH 4 to 9 but undergoes moderately fast aqueous photolysis . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7Cl2F3N2O4S B009513 Flusulfamide CAS No. 106917-52-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F3N2O4S/c14-10-3-2-8(6-9(10)13(16,17)18)25(23,24)19-12-4-1-7(20(21)22)5-11(12)15/h1-6,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVDAZSPJWCIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057929
Record name Flusulfamide
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Molecular Weight

415.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106917-52-6
Record name Flusulfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106917-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flusulfamide [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106917526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flusulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUSULFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKO7028G4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Action and Biochemical Pathways

Molecular Targets and Cellular Interactions

Flusulfamide's interaction with P. brassicae involves targeting specific cellular processes crucial for the pathogen's development and infectivity. researchgate.netnih.govjst.go.jp

Inhibition of Plasmodiophora brassicae Resting Spore Germination

This compound is known to inhibit the germination of P. brassicae resting spores, which are the primary survival structures in the soil and the initial source of infection. nih.govebi.ac.ukresearchgate.netresearcher.lifenih.govjst.go.jpresearchgate.netcabidigitallibrary.orgtandfonline.comresearchgate.net Studies indicate that this compound adsorbs onto the cell walls of resting spores, suppressing their germination. nih.govebi.ac.ukcabidigitallibrary.orgresearchgate.netfrontiersin.org While the exact detailed mechanism of this inhibition was initially unclear, research has shed light on the downstream effects within the spore. researchgate.netjst.go.jpresearchgate.net Evan's blue staining assays have suggested that this compound inhibits germination rather than rendering the spores nonviable. researchgate.netapsnet.org

Effects on Primary Zoosporogenesis

Following resting spore germination, P. brassicae releases primary zoospores. nih.govfrontiersin.org this compound has been observed to suppress primary zoosporogenesis during the early phase. researchgate.netresearcher.lifenih.govjst.go.jp This suppression is a critical aspect of its fungicidal activity, preventing the release of infective propagules. researchgate.netresearcher.lifenih.govjst.go.jp

Interference with Fungal Protein Synthesis and Membrane Functions

Research suggests that this compound may interfere with fungal protein synthesis or disrupt cell membrane functions, leading to the death of fungal cells. ontosight.ai While the precise mechanisms are still being elucidated, the impact on protein dynamics and membrane integrity appears to be linked to the observed effects on spore germination and zoosporogenesis. herts.ac.ukresearchgate.netresearcher.lifenih.govjst.go.jp Some sources broadly categorize this compound as interfering with protein folding processes involved in spore development. herts.ac.uk

Gene Expression Modulation and Immunophilin Dynamics

A significant aspect of this compound's mechanism involves its influence on gene expression, particularly concerning immunophilins, which are proteins involved in protein folding and other cellular processes. researchgate.netresearcher.lifenih.govjst.go.jpresearchgate.net

Overexpression of PbCyp3 Gene and PbCYP3 Protein Accumulation

A key finding in the mechanism of action of this compound is its induction of the overexpression of the immunophilin gene PbCyp3 in P. brassicae resting spores. researchgate.netresearcher.lifenih.govjst.go.jpfrontiersin.orgresearchgate.net This overexpression leads to an unusual accumulation of the corresponding PbCYP3 protein. researchgate.netresearcher.lifenih.govjst.go.jpfrontiersin.orgresearchgate.net Immunoblot analysis has shown increased accumulation of the PbCYP3 protein (with an expected size of 17.5 kDa) in this compound-treated resting spores as early as 24 hours after treatment. researchgate.net RT-qPCR analysis of multiple immunophilin genes in P. brassicae has indicated that this compound increases the expression of most of these genes, suggesting the induction of aberrant expression of immunophilin genes. researchgate.net

Induction of Aberrant Protein Folding

The unusual accumulation of the PbCYP3 protein, resulting from the overexpression of the PbCyp3 gene, is thought to cause aberrant folding of proteins. researchgate.netresearcher.lifenih.govjst.go.jpfrontiersin.orgresearchgate.net This aberrant protein folding is particularly believed to affect proteins involved in primary zoosporogenesis, thereby inhibiting the germination process. researchgate.netresearcher.lifenih.govjst.go.jpfrontiersin.org While the specific function of PbCYP3 in P. brassicae resting spores is not fully clear, it has been implicated in infection processes like peg formation or turgor pressure generation in zoospores based on studies in other fungi. researchgate.net The disruption of proper protein folding is a significant consequence of this compound treatment, contributing to its fungicidal effect. herts.ac.ukresearchgate.netresearcher.lifenih.govjst.go.jpfrontiersin.org

Comparative Analysis with Other Fungicidal Mechanisms of Action

This compound, a sulfonanilide fungicide, exhibits a distinct mode of action primarily targeting the germination of resting spores of soil-borne pathogens, particularly Plasmodiophora brassicae, the causal agent of clubroot in brassica crops. This mechanism differentiates it from many other commonly used fungicides that target different stages of fungal development or biochemical pathways.

Research indicates that this compound suppresses clubroot disease by inhibiting the germination of P. brassicae resting spores through adsorption onto their cell walls. researchgate.net Studies using transmission electron microscopy (TEM) have shown that this compound suppresses the primary zoosporogenesis of P. brassicae resting spores during the early phase. nih.govresearchgate.net Further investigations involving RT-PCR and immunoblotting analyses revealed that this compound affects gene expression during spore germination. nih.govresearchgate.net Specifically, the immunophilin (peptidyl-prolyl-isomerase) gene PbCyp3 was highly expressed, leading to an unusual accumulation of the PbCYP3 protein in resting spores treated with this compound. nih.govresearchgate.net This suggests that this compound may cause aberrant folding of proteins essential for primary zoosporogenesis, thereby inhibiting germination. nih.govresearchgate.net

This contrasts with fungicides that target different cellular processes. For example, some fungicides interfere with cell membrane integrity, while others affect substance synthesis or ATP energy generation systems. mdpi.commdpi.com Dicarboximides, phenylpyrroles, quinone outside inhibitors, benzimidazoles, carbamates, and anilinepyrimidines are examples of fungicide groups with distinct mechanisms, many of which target later stages of fungal growth or specific metabolic pathways within the fungal cell. mdpi.com

Comparing this compound to other fungicides used for clubroot management highlights these differences. Fluazinam (B131798), another fungicide effective against P. brassicae, has been shown to inhibit the germination of resting spores and reduce root hair infection. researchgate.netfrontiersin.org Cyazofamid (B129060) also effectively inhibits root hair infection and club formation by directly inhibiting resting spore germination. frontiersin.org While these fungicides also target spore germination, their precise biochemical interactions may differ from this compound's proposed mechanism involving protein folding. nih.govresearchgate.netfrontiersin.org

Other fungicides, such as benomyl (B1667996) and pentachloronitrobenzene (B1680406) (PCNB), have been reported to reduce root-hair infection and clubroot development, but their mechanisms might involve different targets or pathways compared to this compound. frontiersin.orgtandfonline.comtandfonline.com Biofungicides, like Serenade and Prestop, utilize mechanisms such as antibiosis and induced host resistance, representing entirely different approaches to disease control compared to the direct fungicidal action of this compound. tandfonline.comtandfonline.com

The distinct mechanism of this compound, particularly its potential interaction with protein folding processes during spore germination, positions it as a valuable tool in fungicide resistance management strategies. Understanding these varied mechanisms is crucial for developing integrated disease management programs and mitigating the risk of resistance development in pathogen populations.

The table below summarizes the proposed or known primary mechanisms of action for this compound and selected other fungicides effective against soil-borne pathogens, particularly P. brassicae:

FungicideChemical GroupPrimary Target/Mechanism of ActionTarget Pathogens (Examples)
This compoundSulfonanilideInhibition of resting spore germination, potentially via aberrant protein folding (PbCYP3 accumulation) nih.govresearchgate.netPlasmodiophora brassicae, Pythium, Rhizoctonia, Fusarium, Spongospora subterranea acri.gov.twalfa-chemistry.comnih.gov
Fluazinam2,6-dinitroanilineInhibition of spore germination, reduction of root hair infection researchgate.netfrontiersin.orgPlasmodiophora brassicae, Oomycetes researchgate.netmdpi.comfrontiersin.org
CyazofamidCyanoimidazoleInhibition of resting spore germination, inhibition of root hair infection and club formation frontiersin.orgOomycetes, Plasmodiophora brassicae mdpi.comfrontiersin.org
BenomylBenzimidazoleInhibition of beta-tubulin synthesis (disrupts mitosis)Broad spectrum, including some soilborne fungi frontiersin.org
Pentachloronitrobenzene (PCNB)Chlorinated hydrocarbonDisrupts cell membranes and inhibits oxidative phosphorylationRhizoctonia, Sclerotium, Plasmodiophora brassicae frontiersin.orgtandfonline.comtandfonline.com

Note: This table provides a simplified overview for comparative purposes. The full spectrum of activity and precise mechanisms for some compounds may be more complex.

Detailed Research Findings:

Recent research has focused on elucidating the specific molecular events underlying this compound's effect on P. brassicae spore germination. The observed overexpression of the PbCyp3 gene and the accumulation of PbCYP3 protein following this compound treatment strongly suggest an interference with protein folding processes critical for the transition from resting spore to primary zoospore. nih.govresearchgate.net This is a relatively unique mechanism compared to many established fungicide classes that target enzymes in metabolic pathways or structural components of the fungal cell. mdpi.comfrac.info

While other fungicides like fluazinam and cyazofamid also prevent spore germination, the evidence points to different biochemical targets. For instance, cyazofamid is known to inhibit complex III (cytochrome bc1 complex) in the mitochondrial electron transport chain of Oomycetes, although its exact target in P. brassicae spore germination might involve different pathways or targets within the spore. mdpi.comfrontiersin.org

The comparative efficacy of these fungicides can vary depending on factors such as soil type, inoculum pressure, and pathogen strain virulence. tandfonline.comtandfonline.com Studies have shown that under high inoculum pressure, some fungicides like fluazinam and cyazofamid may be less effective than under low pressure, while PCNB has shown more consistent reduction in clubroot severity in heavily infested fields. tandfonline.comtandfonline.com this compound has demonstrated outstanding control efficacy against clubroot and effectively decreases resting spore density in soil. researchgate.net The correlation between the control efficacy and the reduction of resting spores further supports its primary mode of action on spore germination. researchgate.net

The distinct mechanism of this compound underscores the importance of understanding the diverse strategies employed by fungicides to combat plant pathogens. This knowledge is vital for the judicious use of these compounds in agricultural systems and for developing sustainable disease management approaches that minimize the risk of resistance.

Fungicidal Efficacy and Pathogen Host Interactions in Research Contexts

Efficacy Studies Against Plasmodiophora brassicae

Studies have evaluated the effectiveness of flusulfamide in reducing clubroot disease severity and impacting the pathogen's presence in the soil.

This compound has demonstrated efficacy in controlling clubroot disease in various Brassica species, including Chinese cabbage and canola. In field experiments, this compound granular (GR) formulations have shown significant control value against clubroot in Chinese cabbage. researchgate.netresearchgate.net For instance, one study reported an 84.6% control value for this compound GR, which was statistically significant compared to untreated controls. researchgate.netresearchgate.net

While this compound has been reported to control clubroot in fields with high P. brassicae infestation, its effectiveness can vary. researchgate.net Some studies suggest that combining this compound with other practices like liming and soil solarization might be necessary for effective clubroot reduction in highly infested fields. researchgate.netuoguelph.ca In canola, field experiments have indicated some efficacy of this compound in reducing clubroot severity. nih.gov However, the efficacy of fungicides, including this compound, can be less pronounced under high inoculum pressure in field conditions compared to controlled environments. tandfonline.comtandfonline.com

Research indicates that this compound can contribute to the reduction of P. brassicae resting spore density in soil. Field studies have shown that both granular (GR) and dust powder (DP) formulations of this compound provided a notable reduction in resting spores in infested soil after treatment. researchgate.netresearchgate.net For example, reductions of 64.2% and 63.7% were observed with GR and DP formulations, respectively. researchgate.netresearchgate.net This reduction in resting spore density has been correlated with the observed control efficacy of the fungicide against clubroot. researchgate.netresearchgate.net

Control of Clubroot Disease in Brassica Species (e.g., Chinese Cabbage, Canola)

Impact on Fungal Life Cycle Stages (e.g., Spore Germination, Infection Process)

Studies investigating the biological mode of action of this compound against P. brassicae have focused on its effects on the pathogen's life cycle, particularly the resting spore stage. This compound is reported to act fungistatically on resting spores, primarily by inhibiting their germination. researchgate.netresearchgate.netnih.gov This inhibition of resting spore germination is considered a key mechanism by which this compound suppresses clubroot disease. researchgate.netresearchgate.netnih.gov

Further research using techniques like transmission electron microscopy (TEM) has revealed that this compound suppresses the primary zoosporogenesis of P. brassicae resting spores during the early phase. researchgate.netnih.gov Analysis of gene expression has also indicated that this compound affects genes involved in resting spore germination. researchgate.netnih.gov Specifically, studies have shown that this compound treatment leads to the high expression and unusual accumulation of the PbCyp3 protein, an immunophilin, in resting spores. researchgate.netnih.gov This suggests that this compound may interfere with the proper folding of proteins essential for primary zoosporogenesis, thereby inhibiting germination. researchgate.netnih.gov

While this compound primarily targets resting spore germination, studies have also explored its impact on subsequent infection stages. Where seedlings were grown in soil where resting spores had been pre-treated with this compound, both root-hair infection and club formation were suppressed, indicating a direct action against the resting spores that prevents the initiation of the infection process. researchgate.net However, if P. brassicae is already established within the cortical cells of the host root, this compound may be ineffective against the established infection. researchgate.net

Experimental Methodologies for Efficacy Assessment

Assessing the efficacy of fungicides like this compound against clubroot involves specific experimental methodologies conducted in both controlled environments and field settings.

Research on this compound efficacy against clubroot commonly utilizes both controlled environment studies (e.g., greenhouse or growth chamber experiments) and field trials. Controlled environment studies allow for precise manipulation of environmental factors such as soil temperature and moisture, which are known to influence clubroot development. uoguelph.catandfonline.com These studies can provide detailed insights into the direct effects of the fungicide on the pathogen and host under defined conditions.

Field trials are crucial for evaluating the performance of this compound under realistic agricultural conditions, accounting for variability in soil types, pathogen populations (including different pathotypes), and environmental fluctuations. researchgate.netresearchgate.nettandfonline.comtandfonline.com Experimental designs in field trials often involve establishing plots with naturally infested soil or artificially infesting plots with known concentrations of resting spores. researchgate.netresearchgate.net Different application methods and timings of this compound treatment are tested and compared to untreated control plots and sometimes to other standard fungicides. researchgate.netresearchgate.net Factors such as the initial resting spore density in the soil are often investigated and accounted for in the experimental design to accurately assess control efficacy. researchgate.netresearchgate.net

Quantitative measurement of clubroot disease is essential for evaluating the efficacy of this compound treatments. Two key parameters commonly assessed are disease incidence and disease severity.

Disease incidence refers to the percentage of plants in a plot or treatment group that show visible symptoms of clubroot. Disease severity, on the other hand, quantifies the extent of galling on the roots of infected plants. This is often assessed using a disease severity index (DSI), which typically involves a scoring system based on the size and number of galls on the root system. mdpi.comnih.govmdpi.comcabidigitallibrary.org A higher score indicates more severe galling. The DSI provides a more nuanced measure of the disease's impact than incidence alone.

Various methods are employed for these measurements. Visual assessment of root systems after carefully uprooting plants is a standard approach for scoring disease severity. mdpi.comcabidigitallibrary.org In addition to visual scoring, quantitative techniques are increasingly used, particularly for assessing pathogen load in the soil or root tissue. Real-time quantitative PCR (qPCR) is a molecular method that allows for the detection and quantification of P. brassicae DNA in soil or plant samples, providing an estimate of the pathogen's population density. tandfonline.commdpi.comresearchgate.net While traditional methods like plant bioassays and microscopy have been used to estimate resting spore density, qPCR offers a more specific and potentially higher-throughput approach. researchgate.net The correlation between pathogen DNA quantity and subsequent clubroot severity has been observed in research. tandfonline.com

Data collected from these measurements in both controlled and field trials are statistically analyzed to determine the significance of this compound treatments in reducing disease incidence and severity compared to control groups. researchgate.netresearchgate.netmdpi.com

StudyBrassica SpeciesThis compound FormulationControl Value (%)Reduction in Resting Spore Density (%)
Zhang et al. (2005) researchgate.netresearchgate.netChinese CabbageGR84.664.2
Zhang et al. (2005) researchgate.netresearchgate.netChinese CabbageDP-63.7

Note: Control value and resting spore reduction percentages are representative findings from cited research and may vary depending on experimental conditions and specific methodologies.

Resistance Development and Management Strategies

Mechanisms of Fungal Resistance to Flusulfamide

While the precise mode of action of this compound is still being elucidated, current research suggests it interferes with spore germination, potentially by affecting the spore cell wall or protein folding processes involved in spore development. herts.ac.uknih.gov Studies on Plasmodiophora brassicae, the causal agent of clubroot, indicate that this compound inhibits the early stages of primary zoosporogenesis. nih.govscispace.com Specifically, this compound treatment suppressed the primary zoosporogenesis of P. brassicae resting spores and affected gene expression during germination. nih.govscispace.com Research involving P. brassicae also revealed that this compound led to the high expression and unusual accumulation of the immunophilin gene PbCyp3, suggesting that the fungicide might cause aberrant folding of proteins essential for primary zoosporogenesis, thereby inhibiting germination. nih.gov

Given that this compound's mode of action is categorized as "unknown" by the Fungicide Resistance Action Committee (FRAC) (FRAC Code UN), the specific biochemical or genetic alterations conferring resistance are not yet fully characterized. herts.ac.uknih.govfrac.info However, general mechanisms of antifungal resistance observed with other fungicide classes can provide potential insights. These mechanisms often involve alterations in the drug target, reduced intracellular drug accumulation through efflux pumps, or changes in metabolic pathways. nih.govreviberoammicol.comnih.gov For instance, resistance to azole fungicides, which inhibit ergosterol (B1671047) biosynthesis, can involve mutations in the target enzyme gene (ERG11 or cyp51A), overexpression of efflux transporter genes (e.g., CDR1, MDR1), or alterations in sterol biosynthesis. nih.govreviberoammicol.comnih.govmdpi.com While this compound has a different mode of action, the general principles of resistance development, driven by genetic variability and selection pressure, are likely applicable. researchgate.net

Cross-Resistance Patterns with Other Fungicide Classes

This compound is classified by FRAC under the "Unknown mode of action" group (FRAC Code UN). herts.ac.uknih.govfrac.info This classification is significant for resistance management as fungicides within the same FRAC group are generally expected to exhibit cross-resistance. frac.infofrac.info However, this compound is currently listed in a group (Group 36) with other fungicides where resistance is "not known" or the mode of action is "unknown". frac.infoscribd.comepa.gov This suggests that, based on current FRAC classifications, cross-resistance between this compound and fungicides with known modes of action in different FRAC groups is not explicitly established or expected.

The FRAC system groups fungicides based on their cross-resistance behavior and mode of action. frac.info Different code numbers and letters distinguish these groups. frac.info While grouping is based on biochemical mode of action, identifying cross-resistance patterns is a primary driver. frac.info However, the degree of cross-resistance can vary between members of the same group and across different pathogen species. frac.info For this compound, being in a group with an unknown mode of action and where resistance is not widely reported, specific data on cross-resistance with major fungicide classes like azoles (FRAC Group 3), strobilurins (FRAC Group 11), or carbendazim (B180503) (FRAC Group 1) is limited in the provided search results. frac.infofrac-argentina.org Research on new sulfonamide fungicides, a class that includes this compound, suggests that combining them with fungicides having different modes of action is a common strategy to address resistance challenges. mdpi.com This implicitly supports the idea that cross-resistance with fungicides from other FRAC groups is not a given.

Research on Resistance Monitoring and Detection Methods

Monitoring for fungicide resistance is a vital component of effective disease management. researchgate.netfrac.info It helps determine if resistance is the cause of control failures and assesses the effectiveness of resistance management strategies. frac.info Early monitoring, ideally before widespread commercial use, provides valuable baseline data. frac.info

Research on monitoring fungicide resistance in plant pathogens involves various methods. These can include in vitro sensitivity testing to determine the minimum inhibitory concentration (MIC) of the fungicide against different fungal isolates. researchgate.net Molecular methods, such as quantitative PCR (qPCR), can be used to detect and quantify pathogen content and potentially identify genetic markers associated with resistance. plos.org Studies on other pathogens and fungicides highlight the importance of analyzing resistance at molecular, genetic, biochemical, physiological, and population levels. researchgate.net Detecting resistance mechanisms, such as target site mutations or overexpression of efflux pumps, often involves molecular techniques. nih.govreviberoammicol.comnih.govmdpi.com

For this compound, specific research on monitoring methods tailored to its unique mode of action and potential resistance mechanisms would be necessary. While general fungicide resistance monitoring principles apply, the lack of a clearly defined molecular target for this compound resistance poses a challenge for developing targeted molecular detection methods currently. Research focusing on the PbCyp3 gene expression in P. brassicae in response to this compound could potentially lead to the development of molecular markers for monitoring sensitivity in this specific pathogen. nih.gov

Strategies for Mitigating Resistance Evolution in Agricultural Systems

Mitigating fungicide resistance evolution requires implementing integrated strategies that reduce the selection pressure on fungal populations. The FRAC provides key recommendations for resistance management, which are applicable to fungicides like this compound, particularly those with a potential risk of resistance development. frac.infodigitalpress.blog

Core strategies include avoiding the repetitive and sole use of a single fungicide. frac.info This can be achieved by mixing or alternating this compound with appropriate partner fungicides that have different modes of action. mdpi.comfrac.info Using fungicides from different FRAC groups for mixtures or alternations is a standard practice to minimize the risk of selecting for resistance to a single mode of action. frac.infofrac.info

Integrating chemical control with non-chemical methods is a cornerstone of sustainable disease management and resistance mitigation. frac.inforesearchgate.net For diseases like clubroot, which this compound is used to control, non-chemical methods include crop rotation, liming to adjust soil pH, and using resistant host cultivars. researchgate.net While resistant cultivars are highly effective, the breakdown of resistance has been observed, highlighting the need for integrated approaches. researchgate.net Sanitation of machinery and field equipment is also critical to prevent the spread of resistant spores. researchgate.net

The sustained supply of new fungicides with diverse modes of action and their careful introduction are considered key anti-resistance strategies. frac.info For this compound, continued research into its mode of action and potential resistance mechanisms will be vital for refining resistance management guidelines and ensuring its long-term effectiveness.

Table 1: General Fungicide Resistance Management Strategies

StrategyDescriptionRelevance to this compound
Avoid Repetitive/Sole UseDo not apply the same fungicide repeatedly.Reduces selection pressure for this compound resistance.
Mix or Alternate with Partner FungicidesCombine or rotate with fungicides from different FRAC groups.Essential due to this compound's unknown mode of action; prevents selection for resistance to a single target. mdpi.comfrac.info
Limit Number and Timing of TreatmentsUse only when necessary and at appropriate disease stages.Minimizes overall exposure and selection pressure. frac.info
Avoid Eradicant UseApply protectively rather than curatively when possible.Reduces the likelihood of selecting for resistant individuals in established infections. frac.info
Maintain Recommended Dose RateApply the fungicide at the rate specified on the label.Helps ensure effective control of sensitive strains and reduces selection for less sensitive ones. frac.info
Integrate with Non-Chemical MethodsCombine with practices like crop rotation, resistant varieties, sanitation.Provides multiple layers of control, reducing reliance on fungicides. frac.inforesearchgate.net
Introduce New Fungicides CarefullyUse new chemistries strategically in resistance management programs.Ensures the long-term availability of effective control options. frac.info

Table 2: Research Findings on this compound's Effect on Plasmodiophora brassicae

Research AspectFindingsSource
Effect on Spore GerminationInhibits germination of resting spores. nih.govresearchgate.net Suppresses primary zoosporogenesis at an early stage. nih.gov nih.govresearchgate.net
Effect on Gene ExpressionDownregulated expression of genes involved in germination. nih.gov Upregulated PbCyp3 gene expression. nih.gov nih.gov
Potential Resistance MechanismMay cause aberrant folding of proteins involved in primary zoosporogenesis. nih.gov nih.gov

Environmental Fate and Ecotoxicological Research

Degradation Pathways and Kinetics in Environmental Compartments

The breakdown of flusulfamide in the environment occurs through various processes, including microbial degradation, hydrolysis, and photolysis. The rate and extent of these processes are influenced by the specific environmental compartment and prevailing conditions.

Studies on the degradation of this compound in soil indicate that both aerobic and anaerobic conditions play a role. While not observed under aerobic conditions due to a higher rate of depletion compared to formation, trace amounts of a degradation product formed by the replacement of fluorine by hydroxyl in the 4-position of the aniline (B41778) ring were identified in anaerobic soil. This suggests that while aerobic transformation may occur, subsequent breakdown is slower under anaerobic conditions, allowing for the detection of this product fao.org.

Information regarding specific half-lives (DT50/DT90) of this compound in soil from the provided sources is limited. However, general principles of soil degradation studies highlight the importance of microbial activity and soil type in determining degradation rates fao.orgeuropa.eu. Laboratory studies often focus on biodegradation, while field studies incorporate other dissipation routes like volatilization, leaching, or photolysis europa.eu.

The persistence and transformation of this compound in water systems are influenced by processes such as hydrolysis and photolysis. Hydrolysis involves chemical reactions with water, while photolysis is driven by light-catalyzed reactions wur.nlup.ptecetoc.org. These processes can lead to the irreversible transformation of the parent compound into degradation products up.pt.

While specific data on this compound's hydrolysis and photolysis rates in water are not extensively detailed in the provided snippets, general information on pesticide fate in water systems indicates that transformation can occur in the water phase and adsorbed to suspended solids and aquatic macrophytes wur.nl. Photolysis is typically modeled as a first-order process, with the transformation rate proportional to global radiation wur.nl. Hydrolysis rates can be dependent on both pH and temperature, while biotic transformation rates are primarily temperature-dependent wur.nl.

Soil Degradation Studies

Bioaccumulation Potential in Non-Target Organisms: Research Perspectives

Bioaccumulation refers to the accumulation of a substance in an organism over time when the rate of intake exceeds the organism's ability to remove the substance. Research perspectives on the bioaccumulation potential of this compound in non-target organisms are important for assessing the risk of it entering and accumulating in food chains.

Ecological Impact Assessments: Methodologies and Findings

Ecological impact assessments evaluate the potential harm a substance can cause to ecosystems and the organisms within them. Methodologies involve studying the effects on various trophic levels and environmental compartments.

Soil microbial communities play a vital role in nutrient cycling and soil health. Assessing the impact of fungicides like this compound on these communities is crucial. Research suggests that this compound can affect microbial populations in upland soil researchmap.jp. While detailed findings on the specific effects are limited in the provided text, studies on other fungicides have shown impacts on soil microbial activity, biomass, and community structure researchgate.netnih.govmdpi.com. For instance, some fungicides have been observed to decrease microbial biomass carbon while increasing basal and substrate-induced respiration researchgate.net. Changes in phospholipid fatty acid (PLFA) profiles can indicate shifts in the microbial community structure researchgate.netmdpi.com.

Research on the impacts of this compound extends to various non-target micro- and macro-organisms in both terrestrial and aquatic environments.

Aquatic Organisms: this compound is very toxic to aquatic life hpc-standards.com. Studies on the toxicity of pesticides to non-target aquatic organisms often involve assessing acute and chronic effects on species such as fish, daphnia, and algae hpc-standards.comnih.govresearchgate.net. For this compound, an acute 72-hour EC₅₀ for algae growth was reported as 4.2 mg/L herts.ac.uk. The EC50 for Daphnia magna (Water flea) was found to be 0.29 mg/L after 48 hours hpc-standards.com. The LC50 for Oncorhynchus mykiss (rainbow trout) was 1.2 mg/L after 96 hours hpc-standards.com.

Terrestrial Organisms:

Earthworms: this compound has shown acute toxicity to earthworms. The acute 14-day LC₅₀ for earthworms is reported as 9 mg/kg herts.ac.uk. Earthworms are important soil organisms, and their health can be indicative of soil quality. Studies on the effects of other fungicides on earthworms have shown changes in behavioral response, biomass loss, and alterations in fatty acid content unirioja.es.

Bees: While this compound is considered non-toxic to honey bees with acute oral and contact LD50s > 110.9 and > 100 µ g/bee , respectively pollinis.org, it is important to note that fungicides in general, even those considered non-toxic, can have sub-lethal effects or synergistic interactions with other pesticides cskt.org. These effects can include impacts on gut microbiota and increased susceptibility to pathogens nih.gov.

Birds: Acute toxicity data for this compound in birds indicates a value of 7.67, categorized as E (likely meaning a certain toxicity level, though the specific scale is not defined in the snippet) researchgate.net. Triazole fungicides, a different class, have been studied for their potential effects on bird reproduction, even at doses with low acute toxicity csic.es.

Here is a summary of ecotoxicological data for selected non-target organisms:

OrganismEndpointValueCitation
AlgaeAcute 72 hr EC₅₀, growth4.2 mg/L herts.ac.uk
Daphnia magnaAcute 48 hr EC₅₀0.29 mg/L hpc-standards.com
Oncorhynchus mykissAcute 96 hr LC₅₀1.2 mg/L hpc-standards.com
EarthwormsAcute 14 day LC₅₀9 mg/kg herts.ac.uk
Honeybees (Apis spp.)Contact acute LD₅₀182 µ g/bee (Apis mellifera) herts.ac.uk
Honeybees (Apis spp.)Oral acute LD₅₀> 110.9 µ g/bee pollinis.org
BirdsAcute toxicity reference7.67 (Category E) researchgate.net

Effects on Soil Microbial Communities

Research on Environmental Risk Assessment Models and Methodologies

Research on the environmental risk assessment of chemical compounds, including pesticides like this compound, heavily relies on the development and application of various models and methodologies. These approaches aim to predict the potential exposure and effects of chemicals on different environmental compartments and organisms.

Environmental risk assessment is typically conducted using a tiered approach. fao.orgepa.gov A Tier 1 assessment serves as a conservative initial screening to identify substances that are unlikely to pose a risk from those that might. fao.org Higher tiers involve more refined estimates of exposure and effects to better characterize the risk. fao.org

Methodologies for environmental risk assessment often involve several key steps: hazard identification, hazard characterization, exposure assessment, and risk characterization. europa.eu Exposure assessment utilizes information on the chemical's physical and chemical properties, persistence, mobility, and environmental data. nepc.gov.au For substances applied multiple times, data on degradation, application frequency, and intervals are crucial. nepc.gov.au Lower tiers of risk assessment typically employ maximum exposure scenarios and generic information, while higher tiers use more realistic and better-defined scenarios. nepc.gov.au Modeling a range of scenarios and input parameters helps express uncertainty in exposure assessments. nepc.gov.au

Various models are employed to simulate the environmental fate and transport of chemicals. These include models for predicting pesticide concentrations in soil layers, often based on degradation rates like DT50 and DT90 values. fao.org Exposure models may also consider factors like spray equipment efficiency, wind conditions, temperature, humidity, and surface roughness to calculate spray drift. Models like AgDRIFT are designed to assess potential hazards from pesticide spray drift in different agricultural scenarios. Other models, such as SYNOPS-WEB, are used to evaluate potential contamination of surface water bodies via runoff and leaching into groundwater, also considering impacts on soil health and exposure to soil organisms.

Research also focuses on improving the accuracy of environmental fate models. For instance, studies have shown that standard models assuming sorption only to organic matter may underestimate actual sorption in deeper soil horizons where organic matter is low, leading to less favorable leaching risk assessments. Refining these models with data from studies that account for other sorption mechanisms can provide a more realistic assessment of potential leaching.

New Approach Methodologies (NAMs) are increasingly being explored to support environmental risk assessment. nih.gov These include in silico models, such as quantitative structure-activity relationship models, which can help fill data gaps when experimental data are limited. nih.gov Biologically-based models, including toxicokinetic-toxicodynamic models and species sensitivity distributions, are applicable in data-rich situations and can be integrated into landscape-based modeling approaches. nih.gov

Field studies play a vital role in gathering essential environmental fate data under realistic conditions, complementing laboratory studies and modeling. rifcon.com These studies can include investigations into spray and dust drift, degradation and behavior of chemicals in soil, and potential exposure routes for non-target organisms. rifcon.com

The methodological approach to environmental risk assessment can also incorporate analyzing statistical data on past incidents, theoretical research on technological process reliability, and modeling risk situations. eeer.org Some methodologies utilize approaches based on intuitionistic fuzzy values to model high degrees of uncertainty in environmental risk analysis tasks. mdpi.com

Research continues to advance integrated modeling approaches to enhance risk assessments, particularly for chemicals with limited data. epa.gov These integrated models can encompass the sequence of events from environmental release and fate to exposure, internal dosimetry, metabolism, and toxicological responses, also considering factors like climate change. epa.gov

Analytical Methodologies for Research and Residue Studies

Extraction and Cleanup Procedures for Complex Matrices (e.g., Plant Tissues, Soil, Water)

Effective extraction and cleanup are crucial for isolating flusulfamide from complex sample matrices and removing interfering substances that could affect detection. For vegetable samples like Chinese kale and cabbage, acetone (B3395972) has been used as an extraction solvent acri.gov.twjfda-online.comfda.gov.twresearchgate.net. Following extraction, liquid-liquid partitioning with dichloromethane (B109758) is employed to further isolate the residue acri.gov.twjfda-online.comfda.gov.tw. Solid phase extraction (SPE) is a common cleanup technique utilized to purify the extract before instrumental analysis acri.gov.twjfda-online.comfda.gov.twresearchgate.net. In one method, after extraction and partitioning, the residue was cleaned up using SPE acri.gov.twjfda-online.comfda.gov.tw. Another approach for agricultural products involves extraction with methanol, followed by liquid-liquid partition with ethyl acetate, and cleanup using silica (B1680970) gel column chromatography and SAX + PSA mini columns researchgate.netresearchgate.net. The choice of extraction solvent often depends on the polarity of the target analyte and the matrix; for semi-volatile compounds like this compound, solvents such as hexane, ethyl acetate, and dichloromethane are commonly used for water samples env.go.jp. For solid samples, Soxhlet extraction with solvents like benzene (B151609) or dichloromethane, or mixtures of polar and non-polar solvents, can be employed env.go.jpepa.gov. Pressurized fluid extraction and microwave extraction are also techniques that can reduce solvent usage and extraction time compared to traditional methods like Soxhlet extraction epa.gov.

Chromatographic and Spectrometric Detection Techniques

Chromatographic and spectrometric methods are vital for separating and detecting this compound in cleaned-up extracts.

Gas Chromatography-Electron Capture Detection (GC-ECD)

GC-ECD is a sensitive technique used for the detection of electron-capturing compounds like halogenated pesticides. This compound residues in Chinese kale and cabbage have been measured using GC-ECD after derivatization with methyl iodide acri.gov.twjfda-online.comfda.gov.twresearchgate.netresearchgate.net. Derivatization is sometimes necessary for compounds that are not sufficiently volatile or thermally stable for direct GC analysis env.go.jp.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS provides both separation and structural information, allowing for the identification and quantification of analytes. GC/MS has been used to identify the methylated this compound derivatives in residue analysis acri.gov.twjfda-online.comfda.gov.twresearchgate.netresearchgate.net. The parent ion peak of methylated this compound has been observed at m/z 428, while the parent ion peak of underivatized this compound appeared at m/z 414 acri.gov.tw. GC-MS is particularly suited for analyzing non-polar volatile and semi-volatile compounds filab.fr. GC-MS/MS, a more advanced technique, is often used in multiple reaction monitoring (MRM) mode for pesticide residue determinations due to its selectivity mdpi.com. Dynamic multiple reaction monitoring (DMRM) in GC-MS/MS can improve peak form and separation, as well as boost sensitivity mdpi.com.

High-Performance Liquid Chromatography-UV Detector/Mass Spectrometry (HPLC-UVD/MS)

HPLC-UVD/MS combines the separation power of HPLC with the detection capabilities of UV absorption and mass spectrometry. This hyphenated technique is suitable for analyzing less volatile or thermally labile compounds that are not amenable to GC. An analytical method utilizing HPLC-UVD/MS has been established for the residue analysis of this compound in various agricultural commodities, including apple, pepper, Chinese cabbage, brown rice, and soybean koreascience.krkstudy.com. HPLC with UV detection (HPLC-UVD) can be used for quantitative analysis, while MS provides confirmation researchgate.netkoreascience.kr. For some compounds, the LOQ of HPLC-UVD might be too high, making LC-MS/MS a preferred choice for greater sensitivity korseaj.org.

Method Validation (e.g., Recovery, Detection Limits, Quantification Limits)

Method validation is essential to ensure the reliability and accuracy of analytical results. Key validation parameters include recovery, detection limits (LOD), and quantification limits (LOQ) koreascience.krpharmaknowledgeforum.comnih.goveuropa.eu.

Recovery studies assess the efficiency of the entire analytical process, from extraction through detection. For this compound residue analysis in Chinese kale and cabbage using GC-ECD after methylation, recoveries ranged from 92.6% to 93.2% for fortifications between 0.005 and 0.5 µg/g acri.gov.twjfda-online.comfda.gov.twresearchgate.netresearchgate.net. An HPLC-UVD/MS method for this compound in various agricultural commodities showed recoveries between 82.3% and 98.2% at fortification levels equivalent to the LOQ, 10 times the LOQ, and 50 times the LOQ, with coefficients of variation (CV) up to 6.5% koreascience.kr. Acceptable limits for individual recovery results are typically within the range of the mean recovery ± 2x the relative standard deviation (RSD), with a practical default range of 60-140% for individual recoveries in routine analysis eurl-pesticides.eu. Mean recovery results between 70-120% and analytical errors within 10% are generally considered satisfactory for residue analysis koreascience.kr.

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision europa.eugtfch.org. For this compound in Chinese kale and cabbage analyzed by GC-ECD, the detection limit was reported as 0.001 µg/g acri.gov.twjfda-online.comfda.gov.twresearchgate.net. The LOQ for the HPLC-UVD/MS method for this compound in various agricultural commodities was determined to be 0.02 mg/kg koreascience.kr. The LOQ should never be lower than the LOD gtfch.org.

Method validation also involves assessing selectivity and specificity, ensuring that the method can distinguish the target analyte from other compounds in the matrix europa.eu.

Application in Environmental Monitoring and Residue Dynamics Research

Analytical methods for this compound are applied in environmental monitoring and studies on residue dynamics to understand its behavior and persistence in different environmental compartments and agricultural products koreascience.krpharmaknowledgeforum.comnih.gov. These studies are crucial for assessing potential environmental exposure and ensuring food safety. While the provided search results specifically detail analytical methods for this compound in crops like Chinese kale and cabbage acri.gov.twjfda-online.comfda.gov.twresearchgate.netresearchgate.net and other agricultural commodities researchgate.netkoreascience.kr, the principles of extraction, cleanup, and detection using techniques like GC-ECD, GC/MS, and HPLC-UVD/MS are broadly applicable to environmental matrices such as soil and water. Studies on the degradation dynamics and residue levels of other pesticides in soil and plants, utilizing techniques like LC-MS/MS, illustrate the application of similar analytical approaches in environmental and residue dynamics research nih.govscirp.orgscirp.orgfrontiersin.org. Such research helps determine dissipation rates and half-lives in different matrices under various conditions nih.govscirp.orgfrontiersin.org.

Structure Activity Relationship Sar and Novel Analog Design

Structure-Activity Relationship Analysis of Flusulfamide and its Analogs

Structure-Activity Relationship (SAR) analysis is a fundamental approach in pesticide discovery that seeks to correlate variations in chemical structure with changes in biological activity wikipedia.orggardp.org. For this compound and related sulfonamide fungicides, SAR studies aim to identify the key structural elements responsible for their fungicidal efficacy and to understand how modifications to these elements impact potency and spectrum of activity.

Sulfonamides, characterized by the -SO₂NH- group, serve as a versatile scaffold for designing biologically active compounds, including fungicides acs.orgmdpi.comnih.gov. This compound itself contains a sulfonamide backbone connected to substituted aromatic rings. Studies on various sulfonamide derivatives, often using commercial fungicides like this compound or chesulfamide as lead compounds, have provided insights into the structural features that influence antifungal activity mdpi.comnih.govresearchgate.netjst.go.jpnih.govsemanticscholar.orgsemanticscholar.org.

Preliminary SAR analyses of certain arylsulfonamide derivatives containing a quinazolinone nucleus indicated that the nature and position of substituents on the benzene (B151609) rings of both the arylamino and arylsulfonamido moieties significantly affect fungicidal activity jst.go.jpnih.gov. Specifically, the presence of electron-withdrawing groups on these benzene rings appeared to be preferable for improving bioactivity jst.go.jpnih.gov. For instance, in one study, compounds with OCF₃ as a substituent on one benzene ring and halogens (F, Cl, or Br) on the other showed enhanced activity nih.gov. This suggests that the electronic properties of the substituents play a crucial role in the interaction with the biological target.

Further SAR investigations on different sulfonamide scaffolds, such as stilbene (B7821643) cyclohexyl sulfonamide derivatives and pinacolone (B1678379) sulfonamide derivatives, have explored the impact of introducing various fragments and substituents on the core structure mdpi.comsemanticscholar.orgacs.org. These studies involve synthesizing a series of analogs with systematic structural variations and evaluating their antifungal activity against specific plant pathogens like Botrytis cinerea mdpi.comsemanticscholar.orgacs.org. The results from such analyses help in identifying pharmacophores and understanding the spatial and electronic requirements for optimal fungicidal activity within the sulfonamide class.

Data from SAR studies often involve comparing the half maximal effective concentration (EC₅₀) or inhibition rates of different analogs against target fungi. For example, in a study on pinacolone sulfonamide derivatives based on chesulfamide, several compounds exhibited potent inhibitory effects against Botrytis cinerea, with some showing better in vivo inhibition rates than the lead compound semanticscholar.org. These findings underscore the value of targeted structural modifications guided by SAR in developing more effective fungicides.

Design and Synthesis of Novel Sulfonamide Derivatives with Enhanced Fungicidal Activity

The design and synthesis of novel sulfonamide derivatives are actively pursued to discover new antifungal agents with improved potency, broader spectrum, and favorable properties. This process often begins with identifying existing active sulfonamide structures, such as this compound or chesulfamide, as lead compounds acs.orgmdpi.commdpi.comnih.govresearchgate.netjst.go.jpsemanticscholar.orgsemanticscholar.orgacs.org. By applying principles of medicinal chemistry and SAR, researchers design new molecules with targeted structural modifications aimed at enhancing fungicidal activity and overcoming limitations of existing compounds, such as resistance development mdpi.commdpi.comacs.org.

Synthetic strategies for preparing novel sulfonamide derivatives typically involve the construction of the sulfonamide functional group and the introduction of various substituents or core structures. Common approaches include the reaction of sulfonyl chlorides with amines jst.go.jpnih.gov. For instance, the synthesis of certain arylsulfonamide derivatives containing a quinazolinone moiety involved the reaction of 3-(2-aminoethyl)-2-(arylamino)-4(3H)-quinazolinones with arylsulfonyl chlorides jst.go.jpnih.gov.

Other synthetic routes involve modifying existing sulfonamide frameworks. For example, novel pinacolone sulfonamide derivatives were synthesized by replacing the cyclohexanone (B45756) moiety in chesulfamide with a pinacolone group mdpi.comsemanticscholar.org. Similarly, stilbene cyclohexyl sulfonamide derivatives were designed and synthesized by introducing stilbene fragments into the chesulfamide structure acs.org. These synthetic efforts yield a series of novel compounds that are then evaluated for their antifungal activity against a range of plant pathogens acs.orgmdpi.comjst.go.jpnih.govsemanticscholar.orgsemanticscholar.orgacs.orgmdpi.comnih.govresearchgate.net.

The biological evaluation of synthesized compounds is a critical step in the discovery process. In vitro assays, such as mycelial growth inhibition tests, are commonly used to determine the fungicidal potency of the novel derivatives mdpi.comjst.go.jpnih.govsemanticscholar.orgsemanticscholar.orgacs.orgresearchgate.net. Compounds showing promising in vitro activity are then often tested in vivo to assess their efficacy under more realistic conditions mdpi.comsemanticscholar.orgsemanticscholar.orgacs.orgresearchgate.net. For example, novel pyrazole-5-sulfonamide derivatives were evaluated in vitro against ten plant pathogenic fungi, and some compounds exhibited potent activities against Valsa mali and Sclerotinia sclerotiorum nih.gov. In vivo experiments confirmed the protective effects of some of these compounds on apple Valsa canker nih.gov.

Research findings from these studies demonstrate that rational design and synthesis can lead to the discovery of sulfonamide derivatives with significantly enhanced fungicidal activity compared to lead compounds or commercial standards. For instance, a novel aryl sulfonamide derivative showed remarkable antifungal activity against Valsa mali, outperforming Boscalid in vitro acs.org. Another study reported novel pinacolone sulfonamide derivatives with better inhibition rates against Botrytis cinerea on tomato and strawberry compared to chesulfamide semanticscholar.org.

Biochemical and Molecular Basis for Improved Potency of Derivatives

Understanding the biochemical and molecular basis for the improved potency of novel sulfonamide derivatives is essential for further rational design and optimization. While the detailed mechanism of action for this compound itself is not fully elucidated and is categorized with an unknown mode of action by FRAC nih.govscribd.com, studies on novel sulfonamides have shed light on potential targets and cellular processes affected in fungi.

Some novel sulfonamide derivatives are designed as potential inhibitors of specific fungal enzymes or pathways. For example, certain aryl sulfonamide derivatives have been explored as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a well-established target for fungicides acs.org. Molecular docking studies can provide insights into the binding mode of these compounds to the target enzyme, suggesting how structural features contribute to inhibitory activity acs.org.

Beyond specific enzyme inhibition, studies have investigated the effects of novel sulfonamides on fungal cell biology. Observations using microscopy techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) can reveal morphological and ultrastructural changes in fungal hyphae upon treatment with these compounds mdpi.comresearchgate.netresearchgate.net. For instance, a novel sulfonamide compound caused obvious morphological and cytological changes in Botrytis cinerea, including excessive branching, irregular ramification, and decomposition of the cell wall and vacuole mdpi.comresearchgate.net.

For this compound, studies on Plasmodiophora brassicae have indicated that it inhibits the germination of resting spores and suppresses primary zoosporogenesis nih.govresearchgate.net. While the precise molecular target remains unclear, research has explored the effect of this compound on the expression of immunophilin genes in P. brassicae, suggesting their potential involvement in the fungal response to the fungicide nih.govresearchgate.net. Immunophilins are proteins involved in various cellular processes, including protein folding and regulation of protein complexes nih.gov. Further research is needed to fully elucidate the molecular mechanisms underlying this compound's activity and the enhanced potency observed in some novel sulfonamide derivatives.

Integrated Disease Management Strategies Incorporating Flusulfamide

Combinatorial Approaches with Resistant Cultivars

The use of resistant cultivars is a cornerstone of IDM, offering an effective, low-cost, and environmentally friendly approach to disease management. frontiersin.orgnih.gov However, the effectiveness of resistant cultivars can be challenged by the evolution of new pathogen pathotypes that can overcome existing resistance. frontiersin.orgnih.gov

Research suggests that combining the use of fungicides like flusulfamide with resistant cultivars can potentially enhance disease control, particularly in situations where pathogen pressure is high or where resistance breakdown is a risk. While resistant cultivars provide a genetic defense mechanism, fungicides can offer additional protection by directly suppressing the pathogen. Studies on clubroot disease, caused by Plasmodiophora brassicae, indicate that while resistant cultivars are highly effective, integrating them with other control measures is crucial for long-term management due to the pathogen's ability to evolve. frontiersin.orgnih.govresearchgate.nettandfonline.com this compound has been identified as one of the fungicides used to prevent clubroot disease. frontiersin.orgnih.gov

Integration with Crop Rotation Practices

Crop rotation is a fundamental cultural practice in IDM that helps to reduce the buildup of soilborne pathogens by interrupting their life cycle and reducing inoculum levels in the soil. researchgate.nettandfonline.comnih.gov Long crop rotations or diverse rotations can significantly reduce severe disease epidemics. nih.gov For instance, a two-year break from a host crop can substantially reduce inoculum density, although levels may still be too high for susceptible cultivars to achieve commercially acceptable yields. tandfonline.comcanadianagronomist.ca

Synergistic Effects with Soil Amendments (e.g., Liming, Soil Solarization)

Soil amendments and practices such as liming and soil solarization can influence the soil environment and impact soilborne pathogens. Liming, which increases soil pH, is a traditional method for managing diseases like clubroot, as P. brassicae is less severe in alkaline soils. researchgate.netnih.gov Soil solarization, a non-chemical method involving covering moist soil with plastic sheets to trap solar energy and increase soil temperature, can kill many soilborne pathogens, nematodes, and weed seeds. fao.orgucdavis.edufao.org

Combining this compound with soil amendments like liming or soil solarization may lead to synergistic or additive effects, enhancing disease control beyond what each method achieves alone. For example, it has been suggested that combining liming, soil solarization, and this compound might be necessary to effectively reduce clubroot incidence in highly infested fields. researchgate.net Soil solarization, particularly when combined with organic amendments, can elevate soil temperature and improve pest control. fao.orgnih.gov Research indicates that soil solarization can be combined with organic soil amendments or reduced rates of pesticide application for greater effectiveness. ucdavis.edu

Role in Integrated Pest Management (IPM) Programs: Research Perspectives

Integrated Pest Management (IPM) is a holistic approach that combines various strategies, including cultural practices, biological control, host resistance, and targeted pesticide application, to manage pests and diseases sustainably. researchgate.net this compound's compatibility with IPM strategies is a factor contributing to its adoption in agriculture. datahorizzonresearch.com

Economic and Environmental Sustainability of Integrated Strategies: Research Evaluation

The economic and environmental sustainability of integrated strategies incorporating this compound is a critical area of research. Evaluating sustainability involves considering the cost-effectiveness of the integrated approach, its impact on farm profitability, and its environmental footprint. mdpi.com

Research in this area assesses how the combined use of this compound with practices like resistant cultivars, crop rotation, and soil amendments affects factors such as yield, disease severity, input costs, and environmental indicators (e.g., soil health, water quality, biodiversity). The goal is to determine if integrated strategies provide superior economic returns and reduced environmental risks compared to relying solely on chemical control or other single-tactic approaches. Studies often involve field trials and economic analyses to quantify the benefits and trade-offs of different management combinations. The growing emphasis on sustainable and eco-friendly agricultural practices, driven by consumer preferences and regulatory pressures, highlights the importance of evaluating the environmental sustainability of fungicides like this compound within integrated programs. datahorizzonresearch.com this compound's relatively low toxicity profile is considered advantageous in this context. datahorizzonresearch.com

Q & A

Q. What validated analytical methods are recommended for detecting flusulfamide residues in agricultural commodities?

this compound residues can be reliably quantified using HPLC-UVD/MS with a multi-step extraction and purification protocol:

  • Extraction : Use acetone followed by partitioning with dichloromethane to remove polar co-extractives .
  • Cleanup : Florisil adsorption chromatography optimizes recovery rates (95.0%) by eliminating matrix interference .
  • Validation : Recovery rates at 0.02 mg/kg (LOQ) range from 82.3–98.2%, with coefficients of variation <10% across agricultural matrices (apple, soybean, cabbage, etc.) .
  • Confirmation : LC/MS with selected-ion monitoring (SIM) ensures specificity by identifying molecular ions (e.g., m/z 415.7 for this compound) .

Key Data :

Fortification Level (mg/kg)Recovery Range (%)Coefficient of Variation (%)
0.02 (LOQ)82.3–98.2≤6.5
0.2 (10× LOQ)88.4–93.9≤9.8
1.0 (50× LOQ)91.1–95.3≤7.2

Q. What is the established mode of action of this compound against fungal pathogens?

this compound inhibits spore germination and disrupts cell membrane integrity in pathogens like Plasmodiophora brassicae (clubroot). Key mechanisms include:

  • Target specificity : Interference with sulfhydryl groups in fungal enzymes, critical for cell wall biosynthesis .
  • In vitro assays : EC₅₀ values derived from dose-response curves in pathogen cultures validate efficacy at sub-milligram concentrations .

Q. How does the detection limit (LOQ) for this compound align with international regulatory standards?

The validated LOQ of 0.02 mg/kg meets Codex Alimentarius guidelines (≤0.05 mg/kg or 50% of MRLs). For example, the MRL for this compound in cabbage is 0.05 mg/kg, ensuring the method’s compliance with food safety protocols .

Advanced Research Questions

Q. How can cross-resistance between this compound and other sulfonamide fungicides be systematically assessed?

  • Experimental Design :

Pathogen isolates : Collect strains with documented resistance to sulfonamides (e.g., boscalid-resistant Botrytis cinerea) .

Dose-response assays : Determine EC₅₀ values for this compound and comparator fungicides (e.g., flutolanil) using mycelial growth inhibition tests.

Genetic analysis : Sequence target genes (e.g., sdhB for succinate dehydrogenase inhibitors) to identify mutations linked to resistance .

  • Statistical analysis : Use ANOVA to compare EC₅₀ distributions and assess resistance risk.

Q. What parameters optimize this compound extraction efficiency in complex matrices like soil or fermented foods?

  • Solvent selection : A 75:25 n-hexane/acetone ratio maximizes recovery (95.0%) by balancing polarity and solubility .
  • Matrix effects : Adjust cleanup steps (e.g., silica gel chromatography) for high-lipid matrices (e.g., soybean) to reduce interference .
  • pH control : Maintain extraction pH >6 to prevent sulfonamide degradation .

Q. How can the environmental persistence of this compound in soil be evaluated under field conditions?

  • Degradation studies : Measure DT₅₀ (half-life) via soil column experiments under controlled humidity (70–80%) and temperature (25°C).
  • Microbial activity : Quantify degradation rates in sterile vs. non-sterile soils to assess microbial contributions .
  • Leaching potential : Use HPLC-MS/MS to detect this compound in groundwater samples post-application .

Q. What statistical methods are critical for interpreting variability in this compound recovery studies?

  • ANOVA : Analyze inter-laboratory variability using triplicate measurements across fortification levels.
  • Uncertainty quantification : Calculate expanded uncertainty (e.g., ±15%) via Horwitz equation for residue analysis .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous recovery data (>±2σ from mean) .

Methodological Considerations

  • Instrumentation : Use LC-MS/MS with ESI+ ionization for trace-level detection (LOQ: 0.02 mg/kg) .
  • Quality control : Include reagent blanks and spiked samples in each batch to monitor contamination and matrix effects .
  • Data reporting : Follow IUPAC guidelines for pesticide residue analysis, including recovery-adjusted concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.